4,4-Diphenylbutyrolactone

Übersicht

Beschreibung

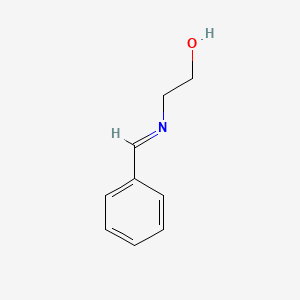

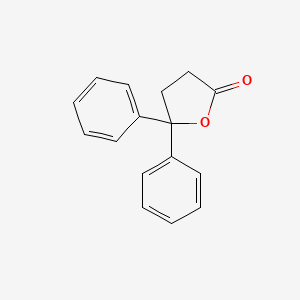

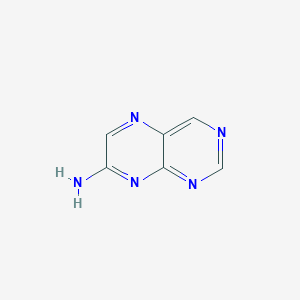

4,4-Diphenylbutyrolactone is a chemical compound with the molecular formula C16H14O2 . It contains a total of 34 bonds, including 20 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, and 1 ester .

Molecular Structure Analysis

The molecular structure of 4,4-Diphenylbutyrolactone is characterized by a five-membered lactone moiety, two phenyl groups attached to the fourth carbon atom, and a butyrolactone backbone .Physical And Chemical Properties Analysis

4,4-Diphenylbutyrolactone has a molecular weight of 242.28 g/mol . It has a density of 0.9±0.1 g/cm3, a boiling point of 280.9±8.0 °C at 760 mmHg, and a flash point of 112.8±15.9 °C . It also has a molar refractivity of 57.3±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 215.9±3.0 cm3 .Wissenschaftliche Forschungsanwendungen

Chemical Analysis in Dermatology

A study by Frick et al. (2004) explored the use of diphenylmethane diisocyanate (MDI) in dermatology. They developed a new method for monitoring 4,4′-MDI in petrolatum preparations, crucial for patch tests in dermatological applications, revealing inconsistencies in stated and found concentrations of MDI in commercial test preparations. This highlights the importance of accurate chemical analysis in dermatological products (Frick et al., 2004).

Drug Delivery Systems

Repanas et al. (2016) investigated the encapsulation of dipyridamole, a platelet aggregation inhibitor, in polycaprolactone (PCL) for drug delivery systems (DDSs). The study evaluated the impact of drug concentration on the structural properties of electrospun fibers, which in turn influenced drug release and its effect on bovine aortic endothelial cells. This research contributes to the development of advanced DDSs (Repanas et al., 2016).

Neuroprotective and Cytoprotective Effects

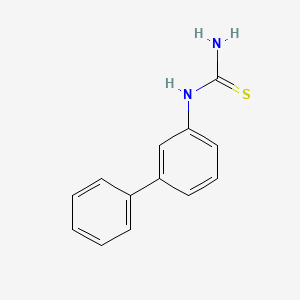

Diaz‐Ruiz et al. (2021) provided insights into the neuroprotective and cytoprotective effects of dapsone (4,4'-diamino-diphenyl sulfone). The review highlighted its potential in treating ischemic damage, neurodegenerative diseases, and protecting heart, renal, and pulmonary cells. This supports its use in clinical trials as a neuroprotective therapy (Diaz‐Ruiz et al., 2021).

Cerebral Ischemic Injury Protection

Qi et al. (2004) discussed the neuroprotective effect of sodium 4-phenylbutyrate (4-PBA) on cerebral ischemic injury. They found that 4-PBA inhibited endoplasmic reticulum (ER)-mediated apoptosis and inflammation, providing a potential treatment approach for cerebral ischemia through the inhibition of ER stress-mediated apoptosis (Qi et al., 2004).

Antioxidant Activity

A study by De Freitas et al. (2010) investigated the antioxidant activity of diphenyl diselenide and its analogs. They demonstrated that these compounds are substrates for mammalian thioredoxin reductase, which is independent of their glutathione peroxidase-like activity. This suggests a novel pathway for their antioxidant activity, expanding the understanding of the mechanisms behind the antioxidant properties of organoselenium compounds (De Freitas et al., 2010).

Eigenschaften

IUPAC Name |

5,5-diphenyloxolan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c17-15-11-12-16(18-15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KONBRKVAACIOSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30325410 | |

| Record name | 4,4-Diphenylbutyrolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Diphenylbutyrolactone | |

CAS RN |

7746-94-3 | |

| Record name | 4,4-Diphenylbutyrolactone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=505704 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4-Diphenylbutyrolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[Chloro(phenylimino)methyl]dimethylamine](/img/structure/B3057123.png)

![3-Hydrazinyl-6-[3-(trifluoromethyl)phenyl]pyridazine](/img/structure/B3057137.png)

![ethyl 2-{[(2E)-3-phenylprop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3057138.png)